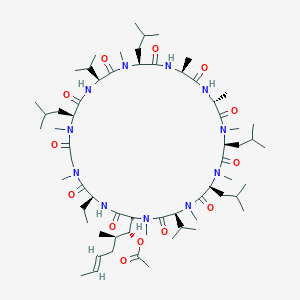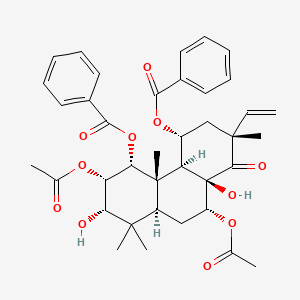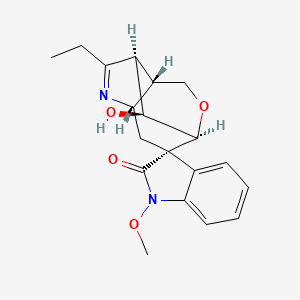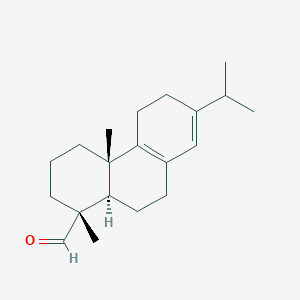![molecular formula C22H24FN3O5S B1256148 N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide](/img/structure/B1256148.png)
N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide is a benzoxazine.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A study by Obniska et al. (2015) synthesized and evaluated a series of related acetamides for their anticonvulsant activity. These compounds, including variations with a fluorophenyl group, showed protection in animal models of epilepsy. Additionally, they demonstrated significant analgesic activity in models of tonic pain in mice (Obniska et al., 2015).
Synthesis and Biological Activity
A study by Shakhmaev et al. (2016) focused on the synthesis of flunarizine, a drug related to the compound . Flunarizine exhibits vasodilating effects, improves cerebral blood circulation, and shows antihistamine activity. It's used to treat migraines, dizziness, vestibular disorders, and epilepsy (Shakhmaev et al., 2016).
Potential Pesticide Applications
Olszewska et al. (2011) characterized N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds with a fluorophenyl group, by X-ray powder diffraction. These organic compounds are potential pesticides (Olszewska et al., 2011).
Neuropeptide Y5 Antagonists for Obesity Treatment
A study by Torrens et al. (2005) synthesized benzoxazinone derivatives, which include structural elements similar to the compound , as neuropeptide Y5 antagonists. These compounds were potent and selective, showing promise for reducing food intake in rodent models of obesity (Torrens et al., 2005).
Anti-Inflammatory Activity
Research by Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-flurophenyl) acetamides, structurally related to the compound , and assessed their anti-inflammatory activity. Some of these compounds showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Antibacterial Activities of Oxazolidinones
Srivastava et al. (2008) designed and synthesized novel oxazolidinone compounds, closely related to the compound , evaluating their antibacterial activities. These compounds demonstrated superior antibacterial activities compared to linezolid, a standard antibiotic (Srivastava et al., 2008).
Eigenschaften
Produktname |
N-[(4-fluorophenyl)methyl]-2-[3-oxo-6-(1-piperidinylsulfonyl)-1,4-benzoxazin-4-yl]acetamide |
|---|---|
Molekularformel |
C22H24FN3O5S |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
N-[(4-fluorophenyl)methyl]-2-(3-oxo-6-piperidin-1-ylsulfonyl-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C22H24FN3O5S/c23-17-6-4-16(5-7-17)13-24-21(27)14-26-19-12-18(8-9-20(19)31-15-22(26)28)32(29,30)25-10-2-1-3-11-25/h4-9,12H,1-3,10-11,13-15H2,(H,24,27) |
InChI-Schlüssel |
GTLAKEZRKNIXKK-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC(=O)NCC4=CC=C(C=C4)F |
Kanonische SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC(=O)NCC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(7S,9R)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride](/img/structure/B1256087.png)
